molecular formula C17H16N2O2 B1627624 Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate CAS No. 885276-87-9

Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B1627624
CAS No.: 885276-87-9
M. Wt: 280.32 g/mol
InChI Key: VKBRXEXZCZPHTL-UHFFFAOYSA-N
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Description

Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate is a heterocyclic compound that features an imidazo[1,5-A]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[1,5-A]pyridine core . The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to promote the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,5-A]pyridine core .

Scientific Research Applications

Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-benzylimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-21-17(20)16-14-10-6-7-11-19(14)15(18-16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBRXEXZCZPHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=N1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80565809
Record name Ethyl 3-benzylimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-87-9
Record name Ethyl 3-benzylimidazo[1,5-a]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80565809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate
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Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate
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Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate
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Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate
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Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate
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Ethyl 3-benzylimidazo[1,5-A]pyridine-1-carboxylate

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